Cas no 898754-50-2 (2-Azetidinomethyl-4'-cyanobenzophenone)
2-Azetidinomethyl-4'-cyanobenzophenone is a specialized organic compound featuring an azetidine ring linked to a benzophenone core with a cyano substituent. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for the development of pharmaceuticals and bioactive molecules. The azetidinyl group enhances conformational rigidity, while the cyanobenzophenone moiety offers versatility in further functionalization. Its well-defined stereochemistry and stability under various reaction conditions make it a useful intermediate in medicinal chemistry research. The compound is particularly suited for applications requiring precise molecular scaffolds, such as enzyme inhibitors or ligand design, due to its balanced lipophilicity and electronic properties.
898754-50-2 structure
Product Name:2-Azetidinomethyl-4'-cyanobenzophenone
CAS No:898754-50-2
MF:C18H16N2O
MW:276.332444190979
CID:993952
PubChem ID:24725299
Update Time:2025-06-07
2-Azetidinomethyl-4'-cyanobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- 2-AZETIDINOMETHYL-4'-CYANOBENZOPHENONE
- 4-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile
- DTXSID60643694
- 898754-50-2
- 4-(2-(Azetidin-1-ylmethyl)benzoyl)benzonitrile
- SB51622
- 4-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
- AKOS016020655
- 2-Azetidinomethyl-4'-cyanobenzophenone
-
- MDL: MFCD03842582
- Inchi: 1S/C18H16N2O/c19-12-14-6-8-15(9-7-14)18(21)17-5-2-1-4-16(17)13-20-10-3-11-20/h1-2,4-9H,3,10-11,13H2
- InChI Key: BFMURANZQUXRSV-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C#N)=CC=1)C1=CC=CC=C1CN1CCC1
Computed Properties
- Exact Mass: 276.126263138g/mol
- Monoisotopic Mass: 276.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 44.1Ų
2-Azetidinomethyl-4'-cyanobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A097235-250mg |
2-Azetidinomethyl-4'-cyanobenzophenone |
898754-50-2 | 250mg |
$ 440.00 | 2022-06-08 | ||
| TRC | A097235-500mg |
2-Azetidinomethyl-4'-cyanobenzophenone |
898754-50-2 | 500mg |
$ 735.00 | 2022-06-08 | ||
| Chemenu | CM284177-1g |
4-(2-(Azetidin-1-ylmethyl)benzoyl)benzonitrile |
898754-50-2 | 95% | 1g |
$409 | 2021-06-09 | |
| Chemenu | CM284177-5g |
4-(2-(Azetidin-1-ylmethyl)benzoyl)benzonitrile |
898754-50-2 | 95% | 5g |
$1320 | 2021-06-09 | |
| Chemenu | CM284177-1g |
4-(2-(Azetidin-1-ylmethyl)benzoyl)benzonitrile |
898754-50-2 | 95% | 1g |
$524 | 2024-07-21 | |
| Crysdot LLC | CD11024507-1g |
4-(2-(Azetidin-1-ylmethyl)benzoyl)benzonitrile |
898754-50-2 | 95+% | 1g |
$433 | 2024-07-19 | |
| Crysdot LLC | CD11024507-5g |
4-(2-(Azetidin-1-ylmethyl)benzoyl)benzonitrile |
898754-50-2 | 95+% | 5g |
$1401 | 2024-07-19 |
2-Azetidinomethyl-4'-cyanobenzophenone Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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